4-Bromo-5-chloro-3-(fluoromethyl)-1-methylpyrazole
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Overview
Description
4-Bromo-5-chloro-3-(fluoromethyl)-1-methylpyrazole is a specialized chemical compound with the molecular formula C5H5BrClFN2. It is known for its unique structure, which includes bromine, chlorine, fluorine, and a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-3-(fluoromethyl)-1-methylpyrazole typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions, utilizing advanced equipment to maintain precise temperature and pressure conditions. The process is optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-chloro-3-(fluoromethyl)-1-methylpyrazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Addition Reactions: The fluoromethyl group can engage in addition reactions with other chemical species.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
4-Bromo-5-chloro-3-(fluoromethyl)-1-methylpyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-3-(fluoromethyl)-1-methylpyrazole involves its interaction with specific molecular targets. The presence of halogen atoms and the fluoromethyl group can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 4-Bromo-5-chloro-3-(difluoromethyl)-2-pyridinecarboxylic acid
- 5-Bromo-4-chloro-3-hydroxyindole
Comparison: Compared to similar compounds, 4-Bromo-5-chloro-3-(fluoromethyl)-1-methylpyrazole is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
4-bromo-5-chloro-3-(fluoromethyl)-1-methylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClFN2/c1-10-5(7)4(6)3(2-8)9-10/h2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRYWDJMUMNCRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CF)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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